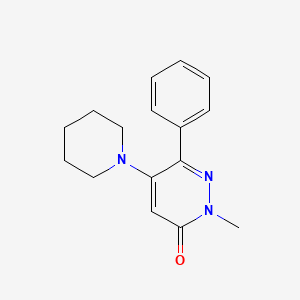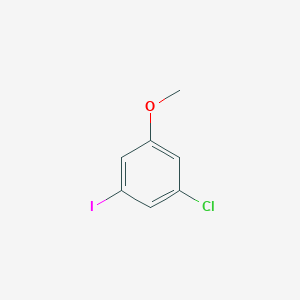
1,5-Dibromo-2,4-difluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2,4-difluoro-3-iodobenzene is a chemical compound with the CAS Number: 679836-60-3 . It has a molecular weight of 397.78 . The IUPAC name for this compound is 1,5-dibromo-2,4-difluoro-3-iodobenzene .
Molecular Structure Analysis
The InChI code for 1,5-Dibromo-2,4-difluoro-3-iodobenzene is 1S/C6HBr2F2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of 1,5-Dibromo-2,4-difluoro-3-iodobenzene is 282.4±40.0 °C . The predicted density of the compound is 2.611±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
1,5-Dibromo-2,4-difluoro-3-iodobenzene can be used as an intermediate in organic synthesis . It can be used to produce other chemical compounds in laboratory research and development processes .
Pharmaceutical Intermediate
This compound can also serve as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceuticals, contributing to the development of new drugs.
Inhibitor of Biofilm Formation
Research has shown that derivatives of this compound can inhibit the formation of biofilms by Pseudomonas aeruginosa . Biofilms are a major concern in medical settings as they can cause persistent infections and are often resistant to antibiotics.
Quorum Sensing Disruptor
The compound’s derivatives can disrupt quorum sensing in bacteria . Quorum sensing is a method of communication among bacteria that can lead to coordinated behavior and increased virulence. Disrupting this process can help in controlling bacterial infections.
Anti-microbial Agent
Given its ability to inhibit biofilm formation and disrupt quorum sensing, 1,5-Dibromo-2,4-difluoro-3-iodobenzene and its derivatives could potentially be used as antimicrobial agents .
Material Science
In the field of material science, this compound could potentially be used in the synthesis of conjugated thiophene oligomers or co-oligomers via palladium-catalyzed Stille coupling .
Safety and Hazards
The safety information available indicates that 1,5-Dibromo-2,4-difluoro-3-iodobenzene may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXRRIPHIFRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)I)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-difluoro-3-iodobenzene | |
CAS RN |
679836-60-3 |
Source


|
| Record name | 1,5-Dibromo-2,4-difluoro-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)


![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)





